REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.O=[C:12]1[C:17]([CH2:18][CH2:19][C:20]([O:22]CC)=O)=[CH:16][CH2:15][CH2:14][CH2:13]1.Cl>C1COCC1.CCOCC>[O:22]1[CH:12]2[C:17](=[CH:16][CH2:15][CH2:14][CH2:13]2)[CH2:18][CH2:19][CH2:20]1 |f:0.1|
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Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
2.335 g
|
Type
|
reactant
|
Smiles
|
O=C1CCCC=C1CCC(=O)OCC
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to RT
|
Type
|
STIRRING
|
Details
|
stirred for one more hour
|
Type
|
ADDITION
|
Details
|
was added the reaction
|
Type
|
STIRRING
|
Details
|
stirred at RT for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to −78° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to return to RT
|
Type
|
STIRRING
|
Details
|
was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
then washed 2× with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |